molecular formula C5H4N4O2 B15072123 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 91113-87-0

3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B15072123
CAS No.: 91113-87-0
M. Wt: 152.11 g/mol
InChI Key: ANXUILHNBBYHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS: 91113-87-0) is a bicyclic, nitrogen-rich heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its molecular formula is C 5 H 4 N 4 O 2 , with a molecular weight of 152.11 g/mol. This structure is recognized as a bioisostere of the purine nucleus, mimicking the adenine moiety of ATP. This key property makes it an ideal core structure for designing potent inhibitors of ATP-binding enzymes, particularly protein kinases . The primary research value of this compound lies in its application as a precursor and core structure for developing novel anticancer agents. Derivatives based on the pyrazolopyrimidine scaffold have demonstrated significant antiproliferative activity against a diverse panel of human tumor cell lines, including breast cancer (MDA-MB-468, T-47D, MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for these advanced derivatives often involves the critical inhibition of kinase targets. Research shows that such compounds can act as potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors , disrupting tumor angiogenesis . They also effectively inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) , key regulators of cell cycle progression and proliferation . In cellular studies, lead compounds induce cell cycle arrest (e.g., in the S-phase) and significantly promote apoptosis by increasing caspase-3 levels . Beyond oncology, this chemical scaffold is a versatile building block for synthesizing more complex fused heterocyclic systems, such as spiro-fused structures, via efficient, green chemistry approaches in aqueous media . This compound is offered for research purposes as a building block to investigate new therapeutic agents and study kinase inhibition mechanisms. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

91113-87-0

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

3,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H2,(H2,7,8,10,11)

InChI Key

ANXUILHNBBYHQQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC(=O)N2)N=N1

Origin of Product

United States

Preparation Methods

The synthesis of 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with β-dicarbonyl compounds, followed by cyclization. For instance, the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under acidic conditions can yield the desired compound .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl groups at positions 5 and 7 participate in nucleophilic attacks due to their electrophilic nature.

Key Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in basic aqueous ethanol to form N-alkylated derivatives. Yields range from 70–85% under reflux conditions.

  • Acylation: Acetylated at the NH position using acetic anhydride in pyridine, producing mono- or di-acetylated derivatives.

  • Sulfonation: Reacts with sulfonic acid chlorides in dichloromethane to yield sulfonamide analogs.

Conditions:

Reaction TypeReagentsSolventTemperatureYield (%)
AlkylationMethyl iodide, NaOHEthanol/H₂OReflux70–85
AcylationAc₂O, pyridinePyridine60°C65–78
SulfonationTosyl chloride, Et₃NCH₂Cl₂RT60–72

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at electron-rich positions.

Examples:

  • Nitration: Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 3 of the pyrazole ring.

  • Halogenation: Bromination using Br₂ in acetic acid yields 3-bromo derivatives with >80% regioselectivity.

Mechanistic Insight:
The electron-donating effect of the adjacent carbonyl groups activates the pyrazole ring for EAS, favoring substitution at position 3 due to steric and electronic factors.

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing larger heterocycles:

  • Condensation with Diamines: Reacts with ethylenediamine in ethanol under reflux to form tricyclic quinazoline derivatives.

  • Ring Expansion with Isocyanates: Treatment with phenyl isocyanate generates pyrimido[4,5-d]pyridazine-diones via [4+2] cycloaddition.

Key Data:

ProductReagentsTime (h)Yield (%)
Quinazoline derivativeEthylenediamine, EtOH668
Pyridazine-dionePhNCO, DMF475

Oxidation-Reduction Reactions

  • Oxidation: Reacts with H₂O₂ in acetic acid to form pyrazolo[4,3-d]pyrimidine N-oxides, with yields up to 90% .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl groups to hydroxyls, yielding dihydroxy intermediates.

Thermodynamic Stability:
The dione structure shows resistance to over-oxidation due to conjugation stabilization.

Stereochemical Modifications

The chiral center at position 6 allows for asymmetric synthesis:

  • Organocatalytic Resolution: Using L-proline in water at 25°C achieves enantiomeric excess (ee) of >90% for R-configured products .

Mechanism:
L-Proline facilitates enamine formation, directing stereoselectivity during Michael addition steps .

Catalytic Functionalization

  • Nano-ZnO Catalyzed Reactions: Nano-ZnO in aqueous media promotes Knoevenagel-Michael cascades, enabling one-pot syntheses of polycyclic derivatives with 85–95% efficiency .

  • Acid-Catalyzed Rearrangements: Under PTSA (p-toluenesulfonic acid), the compound undergoes ring-opening/ring-closing reactions to form pyrido[2,3-d]pyrimidines .

Comparative Catalysis:

CatalystReaction TypeSolventYield (%)
Nano-ZnOMulti-component synthesisH₂O85–95
L-ProlineAsymmetric synthesisH₂O88–92

Photochemical Reactivity

UV irradiation in methanol induces [2+2] cycloaddition with maleimides, forming bridged bicyclic adducts.

Quantum Yield:

  • Φ = 0.45 at 254 nm, indicating moderate photoactivity.

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors also contributes to its diverse biological effects .

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Pyrazolo-pyrido[2,3-d]pyrimidine-diones with varying aryl substituents (Table 1) demonstrate significant differences in melting points (m.p.) and IR spectra:

Compound (Entry) Substituent m.p. (°C) IR ν(C=O) (cm⁻¹) Source
Entry 5 2,4-Dichlorophenyl 285–287 1640
Entry 6 4-Nitrophenyl 172–173 1671
Entry 12 4-Chlorophenyl 200–202 1641
Entry 15 4-Methylphenyl (p-tolyl) 205–206 1640

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) lower melting points compared to electron-donating groups (e.g., methyl), likely due to reduced intermolecular interactions.
  • IR carbonyl stretching frequencies (ν(C=O)) range from 1640–1671 cm⁻¹, influenced by substituent electronic effects .

Thionated Derivatives

Thionation of triazolo[4,5-d]pyrimidine-diones (e.g., 7a to 8a) replaces oxygen with sulfur, altering reactivity and spectral profiles:

  • Thionation is facilitated by methyl groups at the 4-position, enabling selective sulfur incorporation at the 7-position .

Antiviral and Antineoplastic Activities

  • Triazolo derivatives : Compounds 6a,b,d,e (8-azaadenines) showed antiviral activity at >4 µg/mL, while 3n (4,6-dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo-dione) exhibited activity against herpes viruses .
  • Pyrazolo derivatives: Limited direct biological data are reported, but structural analogs like thiazolo[5,4-d]pyrimidine-diones (CAS 5082-82-6) are used in drug discovery for their versatility in organic synthesis .

Structural and Functional Divergence

Heteroatom Variations

  • Thiazolo[5,4-d]pyrimidine-diones : Sulfur incorporation enhances electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
  • Isothiazolo[4,3-d]pyrimidine-diones : The 4,6-dimethyl derivative (CAS 101560-31-0) exhibits distinct NMR shifts due to sulfur's electronegativity, influencing drug-likeness .

Biological Activity

3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system combining pyrazole and pyrimidine moieties. Its molecular formula is C5H4N4O2C_5H_4N_4O_2, and it is classified under various chemical databases with unique identifiers such as CAS number 135787-30-3.

Target of Action : The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2).

Mode of Action : The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. This inhibition leads to the disruption of the cell cycle progression from the G1 phase to the S phase, ultimately inducing apoptosis in cancer cells .

Biological Activities

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
      • Compound analogs showed IC50 values ranging from 45 to 97 nM against MCF-7 breast cancer cells and HCT-116 colon cancer cells .
      • Specific derivatives have been reported to induce apoptosis in hepatoma carcinoma cells with IC50 values of 4.55 and 6.28 µM .
  • Inhibition of Tubulin Polymerization :
    • Recent studies have identified derivatives of this compound that inhibit tubulin polymerization effectively. Certain compounds demonstrated IC50 values as low as 0.42 μM in inhibiting tubulin polymerization and colchicine binding .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the pyrazolo[4,3-d]pyrimidine scaffold significantly influence its biological activity:

  • The presence of chlorine atoms at specific positions enhances antitumor activity.
  • N-methylation at certain positions has been shown to improve efficacy against cancer cell lines by enhancing binding affinity to CDK2 and tubulin .

Table: Summary of Biological Activities and IC50 Values

CompoundTargetIC50 Value (nM)Notes
Compound 5eHepatoma Carcinoma4550Strongest activity against cell lines 7402 and 7221
Compound 9Tubulin Polymerization450Potent inhibitor similar to CA-4
Compound 14CDK2 Inhibition60Superior cytotoxicity compared to sorafenib

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluated a series of pyrazolo[4,3-d]pyrimidine analogues for their antitumor properties. Notably, compound derivatives exhibited varying degrees of potency against different cancer types, indicating a promising avenue for targeted cancer therapy .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and their targets. These studies help in understanding how structural modifications can enhance or reduce biological efficacy .

Q & A

Basic: What are the most efficient synthetic routes for 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via cyclization and functionalization of pyrazole and pyrimidine precursors. Key methods include:

  • Chlorination with POCl₃ : Suspending pyrazolo[4,3-d]pyrimidine precursors in phosphorus oxychloride (POCl₃) at 70°C for 14 hours, followed by quenching and purification .
  • One-pot multicomponent reactions : Using water or PEG 400 as green solvents with barbituric acids, aldehydes, and amines under catalyst-free conditions. For example, a five-component reaction in water achieves yields >90% via sequential condensation and cyclization .
    Optimization Tips :
  • Temperature control (70–100°C) minimizes side reactions.
  • Catalysts like SBA-Pr-SO₃H (a nanoporous acid) enhance reaction rates and purity in solvent-free conditions .

Basic: What spectroscopic techniques are critical for characterizing 3H-Pyrazolo[4,3-d]pyrimidine-5,7-dione derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1640–1670 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include methyl groups (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). For example, 3,6,8-trimethyl derivatives show distinct singlet peaks for CH₃ groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 443.52 for C₂₅H₂₁N₃O₃S) confirm molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies often arise from structural modifications or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, chloro or methoxy groups at position 5/7 enhance enzyme inhibition, while nitro groups reduce solubility .
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., glioblastoma U87-MG for PDI inhibition) and controls .
  • Computational Docking : Use tools like AutoDock to validate binding to targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .

Advanced: What strategies improve the stability of 3H-Pyrazolo[4,3-d]pyrimidine-5,7-dione in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Adjustment : Store at pH 6–8 to prevent hydrolysis of the dione moiety.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Encapsulation : Use liposomes or cyclodextrins to shield reactive sites, as demonstrated for analogs in oligonucleotide delivery .

Advanced: How can computational modeling guide the design of derivatives targeting Topoisomerase II and HSP90?

Methodological Answer:

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For selenadiazolopyrimidine analogs, DFT confirms charge distribution at the selenadiazole ring .
  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets of HSP90 (PDB ID: 1BYQ) to identify favorable substituents (e.g., 4-methoxyphenyl enhances hydrophobic interactions) .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation : Chlorination may yield over-halogenated derivatives. Mitigate by controlling POCl₃ stoichiometry (1:1.2 molar ratio) .
  • Oxidation : Use inert atmospheres (N₂/Ar) to prevent oxidation of NH groups. Dess-Martin periodinane is avoided in early stages .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetone) removes impurities .

Advanced: How does 3H-Pyrazolo[4,3-d]pyrimidine-5,7-dione interact with non-standard base pairs in oligonucleotide replication?

Methodological Answer:

  • Base Pairing : Forms hydrogen bonds with 2,6-diaminopyrimidine (K base) via a donor-acceptor-donor pattern, confirmed by X-ray crystallography .
  • Replication Efficiency : Assess using Klenow fragment polymerase. Derivatives with methyl groups at N1 improve incorporation rates by 30% compared to xanthosine .

Basic: What are the key applications of this compound in drug discovery?

Methodological Answer:

  • Anticancer Agents : Inhibits Topoisomerase II and HSP90, with IC₅₀ values <10 μM in breast cancer (MCF-7) and glioblastoma models .
  • Antimicrobials : Pyrazolo-pyrano-pyrimidine derivatives show MIC values of 8–32 μg/mL against S. aureus and E. coli .

Advanced: How can researchers validate the selectivity of this compound for enzyme targets like HGPRT?

Methodological Answer:

  • Kinetic Assays : Measure Kᵢ values using recombinant HGPRT and hypoxanthine as substrate. Competitive inhibition is confirmed via Lineweaver-Burk plots .
  • CRISPR Knockout Models : Use HGPRT-deficient cell lines (e.g., HPRT1-KO HEK293) to confirm on-target effects .

Advanced: What in silico tools predict the ADMET properties of novel derivatives?

Methodological Answer:

  • SwissADME : Predicts bioavailability (e.g., 4-methoxy groups improve solubility but reduce BBB penetration) .
  • PROTOX-II : Flags hepatotoxicity risks for nitro-substituted derivatives via structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.